molecular formula C6H8O3 B8737403 (3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one

(3aR,6aR)-tetrahydrofuro[2,3-b]furan-3(2H)-one

Cat. No. B8737403
M. Wt: 128.13 g/mol
InChI Key: ZAOPDCXUXVLHMW-UJURSFKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153829B2

Procedure details

In a 250 mL round bottom flask, NaOCl (6.15 g, 14% w/w) was diluted in 100 mL of water. The pH of the solution was adjusted to 9.5 using a 1M NaHCO3 aqueous solution. In a separate 250 mL round bottom flask, hexahydrofuro[2,3-b]furan-3-ol (1 g, 7.7 mmol, 1 eq.) was dissolved in 15 mL of AcOEt at 0° C. Then KBr (91 mg, 0.77 mmol, 0.1 eq.) dissolved in 1 mL of water was added followed by the addition of TEMPO (12 mg, 0.08 mmol, 0.01 eq.). Finally, the NaOCl mixture was added dropwise. After 15 minutes of stirring at 0° C., the mixture was extracted 3 times with 100 mL of AcOEt. The collected organic layers were dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford 950 mg of a white solid, yield: 96%. The resulting tetrahydrofuro[2,3-b]furan-3(2H)-one was used in the next step without further purification.
Name
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
91 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
12 mg
Type
catalyst
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
[O-]Cl.[Na+].C([O-])(O)=O.[Na+].[O:9]1[CH:13]2[O:14][CH2:15][CH2:16][CH:12]2[CH:11]([OH:17])[CH2:10]1.[K+].[Br-]>O.CCOC(C)=O.CC1(C)N([O])C(C)(C)CCC1>[O:9]1[CH:13]2[O:14][CH2:15][CH2:16][CH:12]2[C:11](=[O:17])[CH2:10]1 |f:0.1,2.3,5.6,^1:30|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(C2C1OCC2)O
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
91 mg
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Six
Name
Quantity
12 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 15 minutes of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with 100 mL of AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1CC(C2C1OCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08153829B2

Procedure details

In a 250 mL round bottom flask, NaOCl (6.15 g, 14% w/w) was diluted in 100 mL of water. The pH of the solution was adjusted to 9.5 using a 1M NaHCO3 aqueous solution. In a separate 250 mL round bottom flask, hexahydrofuro[2,3-b]furan-3-ol (1 g, 7.7 mmol, 1 eq.) was dissolved in 15 mL of AcOEt at 0° C. Then KBr (91 mg, 0.77 mmol, 0.1 eq.) dissolved in 1 mL of water was added followed by the addition of TEMPO (12 mg, 0.08 mmol, 0.01 eq.). Finally, the NaOCl mixture was added dropwise. After 15 minutes of stirring at 0° C., the mixture was extracted 3 times with 100 mL of AcOEt. The collected organic layers were dried over Na2SO4 and the solvent was evaporated under reduced pressure to afford 950 mg of a white solid, yield: 96%. The resulting tetrahydrofuro[2,3-b]furan-3(2H)-one was used in the next step without further purification.
Name
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
91 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
12 mg
Type
catalyst
Reaction Step Six
Yield
96%

Identifiers

REACTION_CXSMILES
[O-]Cl.[Na+].C([O-])(O)=O.[Na+].[O:9]1[CH:13]2[O:14][CH2:15][CH2:16][CH:12]2[CH:11]([OH:17])[CH2:10]1.[K+].[Br-]>O.CCOC(C)=O.CC1(C)N([O])C(C)(C)CCC1>[O:9]1[CH:13]2[O:14][CH2:15][CH2:16][CH:12]2[C:11](=[O:17])[CH2:10]1 |f:0.1,2.3,5.6,^1:30|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
O1CC(C2C1OCC2)O
Name
Quantity
15 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
91 mg
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Six
Name
Quantity
12 mg
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 15 minutes of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with 100 mL of AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O1CC(C2C1OCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.